2-(Oxetan-3-yl)propan-2-amine
CAS No.:
Cat. No.: VC16011611
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO |
|---|---|
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | 2-(oxetan-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3 |
| Standard InChI Key | ZNEWZARFNPNCDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1COC1)N |
Introduction
Chemical Identification and Structural Features
Nomenclature and Molecular Structure
2-(Oxetan-3-yl)propan-2-amine belongs to the oxetane family, a four-membered oxygen-containing heterocycle. The amine group is attached to the oxetane ring at the 3-position, while the propan-2-yl group introduces branching at the 2-position of the oxetane. The IUPAC name, 2-(oxetan-3-yl)propan-2-amine, reflects this substitution pattern . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1545881-36-4 |
| Molecular Formula | |
| Molecular Weight | 115.17 g/mol |
| SMILES | CC(C)(C1COC1)N |
| InChIKey | XLWOTGBMPXQMNS-UHFFFAOYSA-N |
The compound’s stereochemistry remains unspecified in public databases, though enantiopure forms may exist for targeted applications .
Physicochemical Properties
Predicted Physicochemical Parameters
Based on analogous oxetane derivatives, the compound exhibits:
| Property | Value | Method |
|---|---|---|
| Boiling Point | ~150–160°C (estimated) | QSPR models |
| Melting Point | Not reported | — |
| Density | ~1.0 g/cm³ | Computational prediction |
| pKa (amine) | ~10.5 | Analogous aliphatic amines |
The compound’s rotatable bond count of 1 suggests conformational rigidity, advantageous for drug design .
Applications in Pharmaceutical Research
Role as a Building Block
2-(Oxetan-3-yl)propan-2-amine serves as an intermediate in synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists and other bioactive molecules . Its oxetane moiety enhances metabolic stability and solubility compared to larger heterocycles, while the tertiary amine facilitates salt formation for improved pharmacokinetics .
| Supplier | Location | Purity |
|---|---|---|
| Ambeed, Inc. | Arlington Hts, USA | >95% |
| BLD Pharmatech Ltd. | Shanghai, China | >98% |
| ChemScene, LLC | New Jersey, USA | Custom |
Pricing and bulk availability vary, with costs typically ranging from $50–$200 per gram .
Regulatory Status
No regulatory restrictions are reported, though compliance with Good Manufacturing Practice (GMP) standards is advised for pharmaceutical use .
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